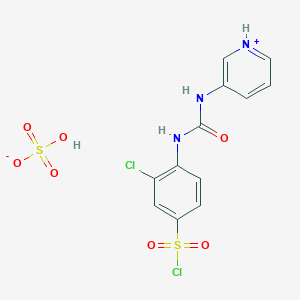
3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is a useful research compound. Its molecular formula is C12H11Cl2N3O7S2 and its molecular weight is 444.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate, also known by its CAS number 820245-42-9, is a chemical compound with notable biological activity. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and biochemistry.
The molecular formula of this compound is C12H11Cl2N3O7S2 with a molecular weight of approximately 444.27 g/mol. Its structure includes a sulfonyl chloride functional group, which is significant for its reactivity and interactions with biological molecules .
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor for specific enzymes and receptors. The presence of the pyridine ring and the sulfonamide moiety allows for effective binding to target proteins, which may lead to the inhibition of certain biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For instance, it has been shown to interact with serine proteases, which are crucial for numerous physiological processes including digestion and immune responses. The inhibition mechanism typically involves the formation of a stable enzyme-inhibitor complex, thereby preventing substrate access .
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of benzenesulfonyl chlorides, including this compound, exhibit cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .
- Anti-inflammatory Properties : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Activity : Another research highlighted the compound's effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent. The mode of action appears to disrupt bacterial cell wall synthesis.
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
3-chloro-4-(pyridin-1-ium-3-ylcarbamoylamino)benzenesulfonyl chloride;hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-10-6-9(21(14,19)20)3-4-11(10)17-12(18)16-8-2-1-5-15-7-8;1-5(2,3)4/h1-7H,(H2,16,17,18);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPWQLABXYKPEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[NH+]=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














